A Comprehensive Technical Guide to the Structure Elucidation of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole
A Comprehensive Technical Guide to the Structure Elucidation of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole
Introduction
Pyrazoles represent a cornerstone class of five-membered nitrogen-containing heterocyclic compounds, renowned for their vast applications in medicinal chemistry and materials science.[1][2] Their derivatives are integral to numerous commercial drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The precise structural characterization of any novel pyrazole derivative is a non-negotiable prerequisite for its advancement in a research or drug development pipeline. An unambiguous assignment of the molecular structure ensures that structure-activity relationships (SAR) are valid and that subsequent biological or material science studies are built on a solid foundation.
This technical guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of a specific, functionally rich pyrazole: 3-(2,4-Dimethoxyphenyl)-1H-pyrazole (CAS No: 150433-17-3).[3] We will proceed from a logical synthetic route to a multi-technique spectroscopic analysis, emphasizing not just the "how" but the critical "why" behind each experimental choice. This document is intended for researchers, chemists, and drug development professionals who require a practical framework for rigorous molecular characterization.
Part 1: Strategic Synthesis
The first principle of structure elucidation is to have a rational hypothesis for the structure you are trying to confirm. This hypothesis is born from the chosen synthetic pathway. For the target molecule, a highly efficient and common method involves the condensation of a substituted acetophenone with an appropriate reagent to form an intermediate that is then cyclized with hydrazine.
A robust choice is the reaction of 2',4'-Dimethoxyacetophenone with dimethylformamide-dimethyl acetal (DMF-DMA) to form an enaminone intermediate, which readily cyclizes upon treatment with hydrazine hydrate. This route is often preferred over chalcone-based syntheses for its high yields and clean reaction profiles.
Synthetic Pathway Diagram
Caption: Synthetic route to 3-(2,4-Dimethoxyphenyl)-1H-pyrazole.
Experimental Protocol: Synthesis
Objective: To synthesize 3-(2,4-Dimethoxyphenyl)-1H-pyrazole.
Materials:
-
2',4'-Dimethoxyacetophenone (1.0 eq)
-
Dimethylformamide-dimethyl acetal (DMF-DMA) (1.5 eq)
-
Hydrazine hydrate (1.2 eq)
-
Toluene
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Step 1: Formation of the Enaminone Intermediate.
-
To a solution of 2',4'-Dimethoxyacetophenone (1.0 eq) in toluene, add DMF-DMA (1.5 eq).
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality: DMF-DMA acts as a one-carbon electrophile and a dehydrating agent, efficiently converting the ketone into the key enaminone intermediate. Toluene is a suitable high-boiling solvent for this condensation.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.
-
-
Step 2: Cyclization to Form the Pyrazole Ring.
-
Dissolve the crude enaminone intermediate from Step 1 in ethanol.
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Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the resulting mixture to reflux for 3-5 hours, again monitoring by TLC.
-
Causality: Hydrazine acts as a dinucleophile. It first attacks the carbonyl carbon, followed by an intramolecular cyclization via attack on the β-carbon of the enone system, and subsequent elimination of dimethylamine and water to form the stable aromatic pyrazole ring.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
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The solid product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 3-(2,4-Dimethoxyphenyl)-1H-pyrazole.
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Part 2: The Elucidation Workflow: A Multi-Technique Approach
Confirming the structure requires a battery of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system that leaves no room for ambiguity.
Structure Elucidation Workflow Diagram
Caption: Logical workflow for comprehensive structure elucidation.
Mass Spectrometry (MS)
Causality: This is the first and fastest check. It validates the most fundamental property of the molecule: its mass. A successful synthesis must yield a product with the correct molecular weight. We use Electrospray Ionization (ESI) in positive mode, which is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying interpretation.
Experimental Protocol:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI-MS source.
-
Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
Data Interpretation: The molecular formula for 3-(2,4-Dimethoxyphenyl)-1H-pyrazole is C₁₁H₁₂N₂O₂.[3] The expected data is summarized below.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Exact Mass | 204.0899 g/mol |
| Observed Ion (Expected) | [M+H]⁺ = 205.0972 m/z |
Finding a prominent peak at m/z 205.0972 provides strong evidence that the target compound has been formed.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of key functional groups. For our target molecule, we expect to see characteristic vibrations for the N-H bond of the pyrazole, aromatic C-H bonds, C=N and C=C bonds within the rings, and the C-O bonds of the methoxy groups.
Experimental Protocol:
-
Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Apply pressure to ensure good contact.
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation: The presence of the following absorption bands confirms the key functional components of the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3150 - 3300 | N-H Stretch (broad) | Pyrazole N-H |
| 3000 - 3100 | C-H Stretch (aromatic) | Phenyl and Pyrazole Rings |
| 2850 - 2960 | C-H Stretch (aliphatic) | Methoxy (-OCH₃) groups |
| ~1610, ~1580 | C=C Stretch | Aromatic Rings |
| ~1500 - 1550 | C=N Stretch | Pyrazole Ring |
| 1250 - 1300 | C-O Stretch (asymmetric) | Aryl Ether (Ar-O-CH₃) |
| 1020 - 1050 | C-O Stretch (symmetric) | Aryl Ether (Ar-O-CH₃) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[4][5] It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR). For a molecule with isomeric possibilities, such as different substitution patterns on the phenyl ring, NMR is indispensable for unambiguous assignment. 2D NMR techniques like HMBC are crucial for confirming long-range connectivity.[4]
Experimental Protocol:
-
Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often useful for observing exchangeable protons like N-H.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a spectrometer (e.g., 400 MHz or higher).
Data Interpretation:
¹H NMR Analysis:
-
N-H Proton (1H): A broad singlet, typically downfield (>12 ppm in DMSO-d₆), which is exchangeable with D₂O. Its presence is a key indicator of the N-unsubstituted pyrazole.
-
Pyrazole Protons (2H): The pyrazole ring has two protons. They will appear as doublets due to coupling to each other. H4 is typically around 6.5-6.8 ppm and H5 is further downfield, around 7.6-7.9 ppm.
-
Dimethoxyphenyl Protons (3H): The 2,4-disubstituted pattern gives rise to a characteristic three-proton aromatic system.
-
H-6' (ortho to the pyrazole): A doublet around 7.5-7.8 ppm.
-
H-5' (meta to the pyrazole): A doublet of doublets around 6.5-6.7 ppm.
-
H-3' (ortho to the pyrazole): A doublet around 6.5-6.7 ppm.
-
-
Methoxy Protons (6H): Two sharp singlets, each integrating to 3H, typically in the range of 3.8-4.0 ppm.
¹³C NMR Analysis:
-
Pyrazole Carbons: C3 (~150-155 ppm), C4 (~105-110 ppm), and C5 (~130-135 ppm).
-
Dimethoxyphenyl Carbons: Six distinct signals. The oxygen-bearing carbons (C2' and C4') will be the most downfield (155-160 ppm). The carbon attached to the pyrazole (C1') will be around 115-120 ppm. The other carbons (C3', C5', C6') will appear in the typical aromatic region (98-130 ppm).
-
Methoxy Carbons: Two signals around 55-56 ppm.
2D NMR (HMBC) for Unambiguous Connectivity: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final piece of the puzzle, confirming how the fragments are connected. The most critical correlation to observe is the ³J coupling between the H-6' proton on the phenyl ring and the C3 carbon of the pyrazole ring. This unequivocally proves that the dimethoxyphenyl group is attached at the C3 position of the pyrazole.
Summary of Expected NMR Data (in DMSO-d₆):
| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |
| NH | ~12.8, br s | - | - |
| H4/C4 | ~6.6, d, J=2.5 | ~106.0 | H4 → C3, C5 |
| H5/C5 | ~7.8, d, J=2.5 | ~132.0 | H5 → C3, C4 |
| C3 | - | ~152.0 | H4 → C3, H5 → C3, H-6' → C3 |
| C1' | - | ~116.0 | H-6' → C1', H-5' → C1' |
| C2' | - | ~159.0 | H-3' → C2', 2'-OCH₃ → C2' |
| H3'/C3' | ~6.6, d, J=2.4 | ~98.8 | H-3' → C1', C2', C4', C5' |
| C4' | - | ~161.0 | H-3' → C4', H-5' → C4', 4'-OCH₃ → C4' |
| H5'/C5' | ~6.7, dd, J=8.5, 2.4 | ~105.5 | H-5' → C1', C3', C4', C6' |
| H6'/C6' | ~7.7, d, J=8.5 | ~128.0 | H-6' → C3 , C1', C2', C4', C5' |
| 2'-OCH₃ | ~3.9, s | ~56.0 | 2'-OCH₃ → C2' |
| 4'-OCH₃ | ~3.8, s | ~55.5 | 4'-OCH₃ → C4' |
X-ray Crystallography
Causality: While the combination of MS, IR, and comprehensive NMR analysis provides definitive proof of structure for most applications, single-crystal X-ray diffraction is considered the "gold standard." It provides an unambiguous, three-dimensional map of the atoms in the solid state, confirming connectivity, bond lengths, and bond angles with extremely high precision.[6] It is particularly valuable for resolving any ambiguity about tautomers in the solid state.[7]
Experimental Protocol:
-
Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using specialized software.
Data Interpretation: The output will be a 3D model of the molecule. The refined structure should perfectly match that of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole, confirming the substitution pattern and connectivity beyond any doubt.
Conclusion
The structure elucidation of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole is a systematic process that relies on the synergistic application of multiple analytical techniques. The journey begins with a logical synthesis that provides a testable structural hypothesis. Mass spectrometry confirms the molecular weight, and IR spectroscopy identifies the key functional groups. The core of the elucidation lies in a comprehensive NMR analysis—¹H and ¹³C NMR map the molecular skeleton, while 2D experiments like HMBC provide the definitive proof of connectivity between the dimethoxyphenyl and pyrazole rings. For absolute confirmation, particularly in regulatory or advanced materials science contexts, X-ray crystallography provides the final, incontrovertible evidence. By following this self-validating workflow, researchers can have the utmost confidence in their molecular structure, ensuring the integrity of all subsequent scientific endeavors.
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